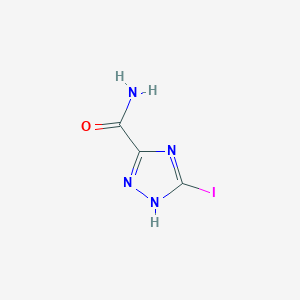

5-Iodo-1H-1,2,4-triazole-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

36033-57-5 |

|---|---|

Molecular Formula |

C3H3IN4O |

Molecular Weight |

237.99 g/mol |

IUPAC Name |

5-iodo-1H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C3H3IN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) |

InChI Key |

GCKSUXXUQNDGCT-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNC(=N1)I)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Functionalization Strategies of 5 Iodo 1h 1,2,4 Triazole 3 Carboxamide

Reactivity of the Iodine Substituent

The carbon-iodine bond at the C5 position of the triazole ring is the primary site for introducing structural diversity. The electron-withdrawing nature of the triazole ring enhances the susceptibility of the C-I bond to participate in various transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and halo-triazoles are excellent substrates for these transformations. rsc.org

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, coupling an organohalide with a boronic acid or ester. libretexts.org While specific examples for 5-Iodo-1H-1,2,4-triazole-3-carboxamide are not extensively documented, the Suzuki-Miyaura coupling of related 5-iodo-1,2,3-triazoles is well-established, providing a reliable precedent. researchgate.net The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org This method allows for the introduction of a wide array of aryl and heteroaryl substituents at the C5 position.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Iodo-Triazoles Note: The following data is based on reactions with related iodo-1,2,3-triazole substrates, illustrating the general conditions applicable to the Suzuki-Miyaura reaction.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | K₃PO₄ | EtOH | Reflux | High |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | Good to Excellent |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Modest to High |

Aminocarbonylation: This reaction introduces a substituted carboxamide group by reacting an organohalide with an amine and carbon monoxide, mediated by a palladium catalyst. It represents an effective method for elaborating the triazole core. Studies on 5-iodo-1,2,3-triazoles have shown that this transformation proceeds efficiently under mild conditions, such as atmospheric CO pressure, to produce a variety of 1,2,3-triazole-5-carboxamides in good to excellent yields. wikipedia.orgorganic-chemistry.org This methodology is expected to be applicable to the 1,2,4-triazole (B32235) isomer as well.

Direct Arylation: Direct C-H arylation is a modern alternative to traditional cross-coupling reactions that avoids the pre-functionalization of one of the coupling partners. However, in the context of 5-iodo-triazoles, "direct arylation" more commonly refers to the palladium-catalyzed coupling at the C-I bond, which is mechanistically a type of cross-coupling reaction. This approach has been successfully applied to the C5-arylation of 1,4-disubstituted-1,2,3-triazoles with aryl bromides, proceeding in good to excellent yields. bldpharm.com

Halogen Exchange Reactions (e.g., Fluorination via Halex)

The iodine atom can be replaced with other halogens, most notably fluorine, through a halogen exchange (Halex) reaction. This is particularly valuable for synthesizing fluorinated analogues, which often exhibit unique biological properties. The Halex reaction on 5-iodo-1,2,3-triazoles has been successfully demonstrated using fluoride (B91410) salts like potassium fluoride, often at elevated temperatures with or without microwave irradiation, to yield 5-fluorotriazoles. researchgate.netnih.gov The resulting 5-fluorotriazoles can then serve as substrates for subsequent nucleophilic aromatic substitution (SNAr) reactions, further expanding their synthetic utility. researchgate.net

C-Heteroatom and C-C Bond Formation at the Iodinated Position

Beyond the Suzuki coupling, the iodine substituent enables a variety of other important bond-forming reactions.

C-C Bond Formation: The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for introducing alkynyl moieties onto heterocyclic rings. researchgate.net While specific data for this compound is scarce, the reaction is widely used for other halo-heterocycles, including iodo-triazoles, under mild conditions. acs.orglibretexts.org

C-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines using a palladium catalyst. wikipedia.orglibretexts.org This reaction is highly relevant for modifying iodo-triazoles to produce amino-triazole derivatives. While the multidentate nature of some triazoles can present challenges, the use of specialized bulky N-heterocyclic carbene (NHC) ligands has enabled the selective N-arylation of C-amino-1,2,4-triazoles, demonstrating the feasibility of this coupling on the 1,2,4-triazole scaffold. rsc.org The direct coupling of 5-iodo-1,2,4-triazoles with amines under Buchwald-Hartwig conditions is therefore a highly viable synthetic route. Similarly, C-S bond formation can be achieved through related palladium-catalyzed thiolation reactions.

Transformations Involving the Carboxamide Moiety

The carboxamide group at the C3 position offers a secondary site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Substitution at the Carboxamide Group

While direct nucleophilic substitution to displace the -NH₂ group of a primary carboxamide is generally challenging, the amide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This 5-Iodo-1H-1,2,4-triazole-3-carboxylic acid is a versatile intermediate. For instance, it can be converted back to various amides or esters. The synthesis of 1H-1,2,4-triazole-3-carboxamide itself is often achieved via ammonolysis of the corresponding methyl or ethyl ester, a form of nucleophilic acyl substitution. organic-chemistry.org

Derivatization of the Carboxamide Functionality

The carboxamide group can be readily transformed into other functional groups. A study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives demonstrated several key transformations. The corresponding carboxylic acid hydrazide was synthesized from the methyl ester by reaction with hydrazine (B178648) hydrate. This hydrazide, in turn, was used to prepare semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives. nih.gov Such derivatizations highlight the utility of the carboxamide (or its ester precursor) as a handle for creating compounds with diverse functionalities and potential applications. zsmu.edu.uanih.gov

Table 2: Examples of Carboxamide Derivatization on a 1,2,4-Triazole Core Note: The following examples are based on reactions with 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives and illustrate potential transformations.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate | Hydrazine Hydrate | 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carbohydrazide | Hydrazinolysis |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carbohydrazide | Potassium Cyanate | N-[5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carbonyl]semicarbazide | Addition |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carbohydrazide | Isothiocyanate | N-[5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carbonyl]thiosemicarbazide | Addition |

| Methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate | Hydroxylamine (B1172632) HCl | N-Hydroxy-5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxamide | Amidation |

Modifications of the Triazole Ring System

The 1,2,4-triazole ring is an electron-rich aromatic system with three nitrogen atoms, which are potential sites for electrophilic attack and substitution. The reactivity of the ring and the regioselectivity of its functionalization are influenced by the nature and position of the existing substituents. In the case of this compound, the iodo and carboxamide groups exert electronic and steric effects that guide the outcome of reactions on the triazole nucleus.

Substitutions at N1 and N2 Positions

The alkylation and arylation of the 1,2,4-triazole ring are fundamental transformations for creating new derivatives. In an unsubstituted 1H-1,2,4-triazole, substitution can occur at the N1 or N4 position. However, in a 3,5-disubstituted 1H-1,2,4-triazole like the title compound, the available positions for substitution are the N1 and N2 nitrogens of the tautomeric form, and the N4 nitrogen. The regioselectivity of these reactions is a critical aspect, as the position of the new substituent can significantly impact the biological activity of the resulting molecule.

Alkylation of 1,2,4-triazole-3-thiones, which are structurally related to the target compound, has been shown to be regioselective, with the outcome depending on the reaction conditions. For instance, studies on S-substituted 1,2,4-triazoles have indicated that alkylation can occur at both N1 and N2 positions, with the N2 alkylated isomers sometimes being the preferred product. researchgate.net Theoretical studies have also suggested that the charge density on the triazole nitrogens is mainly delocalized on N(1) and N(2), making them the primary sites for electrophilic attack. researchgate.net While direct studies on this compound are limited, research on the alkylation of 1,2,4-triazole-3-carboxamide derivatives with various alkyl and aryloxymethyl groups has demonstrated that substitution can occur at the N1 position. mdpi.comnih.gov

The table below summarizes the general findings on the N-alkylation of related 1,2,4-triazole systems.

| Reactant | Reagents and Conditions | Products | Observations | Reference |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane, K2CO3, Acetone | Mixture of N1-CH2-N1, N1-CH2-N2, and N2-CH2-N2 bis(triazolyl)methane isomers | Reaction is regioselective towards the N1-CH2-N2 isomer due to steric effects. | researchgate.net |

| 1,2,4-Triazole-3-carboxamide | Alkyl/aryloxymethyl halides | 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | Alkylation occurs at the N1 position. | mdpi.comnih.gov |

| 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Alkyl halides, KOH or K2CO3 | S-alkylated products are major; N-alkylated derivatives can also form. | S-alkylation is selective under neutral conditions. | uzhnu.edu.uaresearchgate.net |

This table presents data from studies on related 1,2,4-triazole compounds to infer the potential reactivity of this compound.

Ring Transformations and Rearrangements

The 1,2,4-triazole ring, under certain conditions, can undergo transformations and rearrangements, leading to the formation of different heterocyclic systems. One of the most well-known rearrangements for triazole systems is the Dimroth rearrangement. wikipedia.orgbeilstein-journals.orgnih.gov This rearrangement typically involves the opening of the triazole ring followed by re-closure to form an isomeric triazole.

The Dimroth rearrangement has been extensively studied for various triazole derivatives, particularly in the context of fused heterocyclic systems. beilstein-journals.orgnih.govnih.govresearchgate.net For instance, wikipedia.orgbeilstein-journals.orgnih.govtriazolo[4,3-c]pyrimidines have been shown to undergo a Dimroth rearrangement to furnish the more stable wikipedia.orgbeilstein-journals.orgnih.govtriazolo[1,5-c]pyrimidines. beilstein-journals.orgnih.gov The mechanism is believed to involve protonation, ring opening to a diazo intermediate, and subsequent ring closure. beilstein-journals.orgnih.gov While there is no specific literature detailing the Dimroth rearrangement for this compound, the general principles suggest that such a transformation could be possible under appropriate acidic or basic conditions.

Other transformations of the 1,2,4-triazole ring can be triggered by the presence of specific functional groups. For example, the opening of a triazole ring has been observed in the absence of a trapping agent during the generation of a pyrrole-substituted triazole N-heterocyclic carbene. nih.govacs.org

The potential for such rearrangements adds another layer of complexity and opportunity in the functionalization of this compound, allowing for the exploration of novel chemical space.

Structure Activity Relationship Sar Studies of 5 Iodo 1h 1,2,4 Triazole 3 Carboxamide Analogues

Impact of Iodine Substitution on Biological Activity

The presence and position of an iodine atom on the triazole ring are critical determinants of the biological activity of these compounds.

Research on iodinated triazole derivatives has highlighted the importance of halogen bonding in various applications, including organocatalysis and the formation of supramolecular structures like organogels. nih.govchemrxiv.org For instance, the C-I···O halogen bond has been identified as a key factor in the self-assembly and gelation properties of certain 5-iodo-1H-1,2,3-triazole derivatives. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of the 5-iodo-1H-1,2,4-triazole-3-carboxamide molecule are crucial for its interaction with biological targets. The introduction of chiral centers, for example, can lead to enantiomers with significantly different biological activities. Chiral triazole-based diaryliodonium salts have been synthesized and utilized in asymmetric catalysis, demonstrating the importance of stereochemistry in directing reaction outcomes. acs.orgchemrxiv.org

Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates how it fits into a binding site. The rigidity of the triazole ring, combined with the rotational freedom of the carboxamide group and any substituents, allows the molecule to adopt specific conformations that are energetically favorable for binding.

Influence of Carboxamide Modifications on Ligand-Target Interactions

Modifications to the carboxamide group at the 3-position of the triazole ring can profoundly affect the compound's interaction with its biological target.

Substituting the hydrogen atoms on the nitrogen of the carboxamide group with various alkyl or aryl groups can alter the molecule's polarity, steric bulk, and hydrogen bonding capacity. These changes can either enhance or diminish the binding affinity for a target protein. For instance, N-substituted-1H-1,2,4-triazole-3-carboxamides have been investigated as potential inhibitors of DksA, a bacterial transcription regulator, highlighting the therapeutic potential of such modifications. google.com

The nature of the substituent can introduce new interaction points or sterically hinder access to the binding site. A systematic exploration of different N-substituents is a common strategy in lead optimization to improve potency and selectivity.

Isosteric replacement involves substituting the carboxamide group with other functional groups that have similar steric and electronic properties. The 1,2,3-triazole ring itself is often considered a bioisostere of the amide bond. unimore.itresearchgate.netnih.gov This is due to similarities in size, dipole moment, and hydrogen bond accepting capabilities, with the added advantage of increased metabolic stability. nih.gov

Studies have shown that replacing an amide group with a 1,2,3-triazole can lead to compounds with improved efficacy and reduced toxicity. acs.orgnih.gov This strategy has been successfully applied in the development of various therapeutic agents, demonstrating the versatility of the triazole ring as an amide mimic. researchgate.net

Positional Isomerism and Substituent Effects on the Triazole Ring

For example, substituting at different positions on the triazole ring can alter the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for target recognition. The synthesis of various 5-substituted 1,2,4-triazole-3-carboxylates and their ribavirin (B1680618) analogues underscores the interest in exploring the effects of substitution at the 5-position for potential biological activity. nih.gov Similarly, studies on 1,4-substituted triazoles have been conducted to develop nonsteroidal anti-androgens for prostate cancer treatment, indicating the therapeutic relevance of positional isomerism. nih.gov

Data Tables

Table 1: Impact of Iodine and Carboxamide Modifications on Biological Activity

| Modification | Key Structural Feature | Impact on Biological Activity | Relevant Findings |

| Iodine Substitution | Halogen Bonding (C-I···X) | Influences binding affinity and specificity through non-covalent interactions. acs.orgnih.gov | Strength of halogen bond can be tuned by electron-withdrawing groups. nih.gov |

| Electronegativity | Contributes to the overall electronic profile of the molecule. | ||

| Stereochemistry | Introduction of chirality can lead to enantioselective activity. chemrxiv.org | Chiral triazole-based catalysts show high efficiency. acs.org | |

| Carboxamide Modification | N-Substitution | Alters polarity, steric bulk, and hydrogen bonding capacity. google.com | Can enhance or diminish binding to target proteins. |

| Isosteric Replacement | 1,2,3-Triazole as an amide isostere. unimore.itresearchgate.netnih.gov | Can improve metabolic stability and efficacy. acs.orgnih.gov | |

| Positional Isomerism | Substituent Position on Triazole Ring | Affects electronic distribution, dipole moment, and hydrogen bonding potential. globalresearchonline.net | Different isomers exhibit varied biological activities. nih.govnih.gov |

Examination of Substituents at N1, C3, and C5 Positions

The 1,2,4-triazole (B32235) nucleus is a versatile scaffold in medicinal chemistry due to its metabolic stability and ability to form key interactions with biological targets. mdpi.com The substituents at the N1, C3, and C5 positions of the 1H-1,2,4-triazole-3-carboxamide core play a crucial role in determining the pharmacological profile of the analogues.

N1 Position: The N1 position of the triazole ring is often a key site for modification to influence pharmacokinetic and pharmacodynamic properties. Studies on related 1,2,4-triazole-3-carboxamide derivatives have shown that introducing alkyl or aryloxymethyl groups at the N1 position can significantly impact their biological activity. mdpi.comnih.gov For instance, in a series of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides, the nature of the substituent at N1 was found to be a determinant for antimicrobial and antiproliferative effects. mdpi.comnih.gov

C3 Position: The carboxamide group at the C3 position is a critical feature for the biological activity of this class of compounds. It is known to be the aglycon of the antiviral drug ribavirin and is involved in crucial hydrogen bonding interactions with target proteins. nih.gov Modifications to the carboxamide moiety can drastically alter the binding affinity and efficacy of the analogues.

C5 Position: The substituent at the C5 position has been a major focus of SAR studies. The introduction of a halogen, such as iodine, at this position can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research on related triazole compounds has demonstrated that substitutions at the C5 position are pivotal for activity. For example, in a study of sigma-2 (σ2) receptor ligands, the replacement of a 5-methyl group with a 5-iodo group on a related benzamide (B126) lead compound was investigated, indicating the importance of this position in modulating receptor binding affinity. nih.gov In another study on 1,2,4-triazole derivatives, the nature of the substituent at the C5 position was shown to be critical for their inhibitory potency against certain enzymes. nih.gov

The following table summarizes the general impact of substituents at different positions of the 1,2,4-triazole ring based on studies of analogous compounds.

| Position | Type of Substituent | General Impact on Activity |

| N1 | Alkyl, Aryloxymethyl | Modulates pharmacokinetic properties and can confer specific biological activities (e.g., antimicrobial, antiproliferative). mdpi.comnih.gov |

| C3 | Carboxamide | Essential for hydrogen bonding interactions with biological targets; modifications can significantly alter binding affinity. nih.gov |

| C5 | Halogens (e.g., Iodo), Alkyl, Aryl | Significantly influences electronic and steric properties, impacting receptor binding and overall potency. nih.govnih.gov |

Correlation Between Structural Features and Efficacy

Research on related 1,2,3-triazole-4-carboxamides has provided valuable insights into these correlations. For instance, in a series of compounds targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), the electronic properties of substituents at the C4 and C5 positions of the triazole ring were found to be crucial for their inhibitory efficiency. nih.gov Halogenated aryl substitutions at the C5-position were shown to be particularly sensitive in modulating inhibitory potency. nih.gov

In a separate study on 5-amino-1,2,3-triazole-4-carboxamides as agents against Trypanosoma cruzi, modifications around the triazole core highlighted the importance of specific structural features. The replacement of the amino group at C5 with other functionalities led to a loss of activity, suggesting a critical interaction or conformational requirement. acs.org Furthermore, the nature of substituents on a benzyl (B1604629) group attached to the triazole influenced potency, with larger hydrophobic groups at the para-position improving activity, likely by occupying a hydrophobic binding pocket. acs.org

While these studies are on 1,2,3-triazole isomers, the principles of how substituents influence molecular interactions can be extrapolated to the 1,2,4-triazole scaffold of this compound. The iodine atom at the C5 position, being a large and lipophilic halogen, is expected to significantly contribute to the binding affinity, potentially through hydrophobic and halogen bonding interactions.

The table below presents a correlation between specific structural modifications and the observed efficacy in related triazole carboxamide analogues.

| Compound Series | Structural Modification | Observed Effect on Efficacy |

| 1,2,3-Triazole-4-carboxamides (IDO1 inhibitors) | Halogenated aryl substitution at C5 | Sensitive modulation of inhibitory potency. nih.gov |

| 5-Amino-1,2,3-triazole-4-carboxamides (Anti-trypanosomal) | Replacement of C5-amino group | Loss of activity, indicating a critical pharmacophoric element. acs.org |

| 5-Amino-1,2,3-triazole-4-carboxamides (Anti-trypanosomal) | Introduction of a para-isopropyl group on an N-benzyl substituent | 10-fold improvement in activity, suggesting occupation of a hydrophobic pocket. acs.org |

| 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides (Antimicrobial) | n-Decyloxymethyl group at N1 or C5 | Induced leukemia cell death at low micromolar concentrations. mdpi.comnih.gov |

These findings underscore the importance of systematic structural modifications to optimize the biological activity of triazole-based compounds. The iodine at the C5 position of this compound is a key feature that likely plays a significant role in its pharmacological profile, and further exploration of substituents at the N1 and C3 positions in conjunction with the C5-iodo group is warranted for the development of novel and effective therapeutic agents.

Biological Activity and Mechanistic Investigations

Antimicrobial Activity of 5-Iodo-1H-1,2,4-triazole-3-carboxamide Analogues

Analogues of this compound have demonstrated a broad range of antimicrobial activities, positioning them as promising candidates for new anti-infective drugs. The versatility of the 1,2,4-triazole (B32235) ring allows for hybridization with other pharmacophores, which can enhance efficacy and potentially overcome existing drug resistance mechanisms. researchgate.net

Derivatives of 1,2,4-triazole have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. A series of 5-nitrofuran-triazole conjugates exhibited promising inhibition against pathogenic Gram-positive strains, with some compounds (8a, 8b, 8e, 8f, 8h) demonstrating a minimum inhibitory concentration (MIC) of 1.17 μg/mL against various bacteria. nih.gov Notably, these compounds were also active against the resistant strain MRSA. nih.gov Compound 8e was found to be as potent as the standard drug ciprofloxacin (B1669076) against Bacillus subtilis. nih.gov

Hybrid molecules incorporating the 1,2,4-triazole scaffold with existing antibiotics have also been developed. Ofloxacin analogues bearing a 1,2,4-triazole moiety showed antibacterial properties comparable to the parent drug, with MIC values ranging from 0.25 to 1 µg/mL against S. aureus, S. epidermis, B. subtilis, and E. coli. nih.gov Similarly, clinafloxacin-triazole hybrids displayed high inhibitory efficacy against a panel of both Gram-positive and Gram-negative bacteria, with MICs between 0.25 and 32 µg/mL. nih.gov

Other studies have highlighted the antibacterial potential of different triazole series. Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong activity against Staphylococcus aureus, with one derivative proving superior to the standard drug streptomycin. nih.gov Furthermore, novel 1H-1,2,3-triazole derivatives of metronidazole (B1676534) showed enhanced bacterial growth inhibition compared to the parent compound. beilstein-journals.org

Table 1: Antibacterial Activity of 1,2,4-Triazole Analogues

| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| 5-Nitrofuran-1,2,3-triazole conjugates (8a, 8b, 8e, 8f, 8h) | Gram-positive pathogens | MIC: 1.17 µg/mL | nih.gov |

| 5-Nitrofuran-1,2,3-triazole conjugate (8e) | Bacillus subtilis | MBC: 1.17 µg/mL (equipotent to Ciprofloxacin) | nih.gov |

| 1,2,4-Triazole analogues of Ofloxacin | S. aureus, S. epidermis, B. subtilis, E. coli | MIC: 0.25–1 µg/mL | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrids | Gram-positive & Gram-negative bacteria | MIC: 0.25–32 µg/mL | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity, one derivative superior to Streptomycin | nih.gov |

| 1,2,3-Triazole-chalcone derivative (D1) | Pseudomonas aeruginosa | Inhibition zone: 28.10 ± 0.5 mm (at 100 mg/mL) | sciopen.com |

The 1,2,4-triazole core is a hallmark of many successful antifungal drugs, and novel derivatives continue to show promise. A series of new 1,2,4-triazole derivatives containing carboxamide fragments were designed and tested against various phytopathogenic fungi. mdpi.com Among them, compound 6h showed outstanding activity against Physalospora piricola, with an EC50 value of 13.095 μg/mL, which is significantly better than the commercial fungicide mefentrifluconazole (B3027861) (EC50 = 39.516 μg/mL). mdpi.comresearchgate.net Another compound from this series, 5j, displayed excellent anti-oomycete activity against Phytophthora capsici with an EC50 of 17.362 μg/mL. mdpi.comresearchgate.net

Similarly, research into 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives identified several compounds with notable antifungal properties. nih.gov Compounds 3e, 3g, and 3n demonstrated fair to good activity against Rhizoctonia solani and Botrytis cinerea. nih.gov Specifically, compound 3n was about 5.5 times more potent against B. cinerea than the reference fungicide pyrimethanil. nih.gov

Studies on 1,2,4-triazole-3-thiol based Schiff bases found that six synthesized derivatives had antifungal activity superior to the standard drug ketoconazole (B1673606) against Microsporum gypseum. nih.gov Additionally, most compounds in a study of 1,2,4-triazole derivatives with a benzimidazole (B57391) scaffold exhibited excellent to moderate activity against Candida albicans, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg

Table 2: Antifungal Activity of Triazole Analogues

| Compound/Derivative Class | Fungal/Oomycete Strain | Reported Activity (EC50/MIC) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-carboxamide (6h) | Physalospora piricola | EC50: 13.095 µg/mL | mdpi.comresearchgate.net |

| 1,2,4-Triazole-carboxamide (5j) | Phytophthora capsici | EC50: 17.362 µg/mL | mdpi.comresearchgate.net |

| 5-Iodo-1,2,3-triazole (3n) | Botrytis cinerea | EC50: 5.4 µg/mL | nih.gov |

| 1,2,4-Triazole-thiazolidin-4-ones | Various fungal strains | Excellent to good efficacy | ekb.eg |

| 1,2,4-Triazole-3-thiol Schiff bases | Microsporum gypseum | Six derivatives superior to Ketoconazole | nih.gov |

| 1,2,4-Triazole derivatives with benzimidazole scaffold (Series A) | Candida albicans | MIC: <0.063 to 32 µg/mL | ekb.eg |

Tuberculosis remains a major global health challenge, and 1,2,4-triazole derivatives have emerged as a promising class of antitubercular agents. nih.gov A study of various 1,2,4-triazole derivatives identified compound C4 as a potent agent against Mycobacterium tuberculosis H37Ra with an MIC of 0.976 μg/mL. nih.gov This compound also showed activity against other mycobacterial species like M. pheli (MIC = 7.81 μg/mL). nih.gov

Another significant finding comes from 5-nitrofuran based 1,2,3-triazoles, where compound 8e displayed promising antitubercular activity against the M. tuberculosis H37Rv strain with an MIC value of 0.25 μg/mL. nih.gov Furthermore, the compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) was identified as a promising anti-TB agent, effective against both the H37Rv strain (MIC = 5.5 µg/mL) and a multidrug-resistant (MDR) strain of M. tuberculosis (MIC = 11 µg/mL). mdpi.com

Table 3: Antitubercular Activity of 1,2,4-Triazole Analogues

| Compound/Derivative | Mycobacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Compound C4 | M. tuberculosis H37Ra | 0.976 µg/mL | nih.gov |

| Compound C4 | M. pheli | 7.81 µg/mL | nih.gov |

| 5-Nitrofuran-1,2,3-triazole (8e) | M. tuberculosis H37Rv | 0.25 µg/mL | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR-TB | 11 µg/mL | mdpi.com |

The mechanism of action for many triazole-based antimicrobials involves the inhibition of essential microbial enzymes. A series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives were evaluated as inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 component (PDHc-E1). nih.gov All tested compounds showed significant inhibition against E. coli PDHc-E1, with compound 3g being the most potent (IC50 = 4.21 ± 0.11 μM) and acting as a competitive inhibitor. nih.gov

For antifungal triazoles, a primary target is the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. Molecular docking studies for highly active 1,2,4-triazole-carboxamide derivatives (5j and 6h) showed they possessed a strong affinity for CYP51. mdpi.comresearchgate.net Similarly, docking studies of other effective 1,2,4-triazole derivatives containing amino acid fragments (8d and 8k) also demonstrated a strong binding affinity to CYP51. researchgate.net

In the context of antitubercular activity, several molecular targets for triazole derivatives have been proposed, including the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), dihydrofolate reductase, and cytochrome P450 CYP121. mdpi.com

Anticancer Potential of this compound Derivatives

Beyond their antimicrobial effects, triazole and carboxamide derivatives have been investigated for their potential as anticancer agents. The structural features of these compounds allow them to interact with various oncogenic targets. nih.gov

Research into N-substituted 1H-indole-2-carboxamides demonstrated significant and selective inhibition of cell proliferation against several human cancer cell lines. nih.gov Compounds 12 and 4 were particularly potent against chronic myelogenous leukemia (K-562) cells, with IC50 values of 0.33 µM and 0.61 µM, respectively. nih.gov Compound 10 showed the most significant activity against human colorectal carcinoma (HCT-116) cells, with an IC50 of 1.01 µM. nih.gov

In another study, andrographolide (B1667393) derivatives substituted with a 1,2,3-triazole motif showed enhanced antiproliferative activity compared to the parent compound. nih.gov Most of these derivatives exhibited IC50 values ranging from 1.2 µM to 4.8 µM against HCT116 cells and from 0.9 µM to 3.6 µM against A375 melanoma cells. nih.gov Mechanistic studies suggested that the anticancer effect could be linked to the upregulation of the p21 protein, which leads to cell cycle arrest. nih.gov

Table 4: Antiproliferative Activity of Carboxamide and Triazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N-substituted 1H-indole-2-carboxamide (12) | K-562 (Leukemia) | 0.33 µM | nih.gov |

| N-substituted 1H-indole-2-carboxamide (4) | K-562 (Leukemia) | 0.61 µM | nih.gov |

| N-substituted 1H-indole-2-carboxamide (10) | HCT-116 (Colon) | 1.01 µM | nih.gov |

| 1,2,3-Triazole-substituted andrographolide derivatives | HCT116 (Colon) | 1.2 µM to 4.8 µM | nih.gov |

| 1,2,3-Triazole-substituted andrographolide derivatives | A375 (Melanoma) | 0.9 µM to 3.6 µM | nih.gov |

Modulation of Apoptotic Pathways (e.g., Caspase-3 Inhibition)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer therapies. The 1,2,4-triazole-3-carboxamide framework has been a key feature in the design of compounds that modulate apoptotic pathways. Research has shown that certain synthetic derivatives of 1,2,4-triazole-3-carboxamide can induce apoptosis in leukemia cells, confirmed by the cleavage of PARP1 and caspase-3. researchgate.netnih.gov These compounds were found to trigger cell cycle arrest, leading to apoptosis. mdpi.comnih.gov

Specifically, the inhibition of caspases, which are key proteases in the apoptotic cascade, is a therapeutic strategy for conditions where excessive cell death occurs. nih.govekb.eg A study focused on developing apoptosis inhibitors utilized a 1,5-diaryl-1,2,4-triazole-3-carboxamide scaffold, with the most promising compounds demonstrating high potency and selectivity for caspase-3 over other caspases like -7, -8, and -9. ekb.eg

Furthermore, a closely related analogue featuring a 5-iodo-1,2,3-triazole moiety was synthesized and identified as a potent, low nanomolar inhibitor of activated caspase-3. nih.gov This finding underscores the potential role of the iodo-triazole structure in interacting with key domains within the caspase-3 binding pocket, enhancing inhibitory potency. nih.gov

| Compound | Target | Inhibitory Activity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| 5-Iodo-1,2,3-triazole analog (FITI) | Caspase-3 | 6.1 ± 0.9 nM | No appreciable affinity for Caspase-8 (IC50 > 50 µM) | nih.gov |

| 1,5-Diaryl-1,2,4-triazole-3-carboxamide (Compound 8a) | Caspase-3 | High potency and selectivity | Selective against Caspase-7, -8, -9, -10 | ekb.eg |

| 1,5-Diaryl-1,2,4-triazole-3-carboxamide (Compound 10a) | Caspase-3 | High potency and selectivity | Selective against Caspase-7, -8, -9, -10 | ekb.eg |

Targeting Specific Oncogenic Proteins (e.g., EGFR, CDK-4)

The versatility of the triazole scaffold extends to the targeted inhibition of specific proteins that drive cancer progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a key regulator of cellular processes, and its dysregulation is a common feature in many cancers. nih.gov Novel 1,2,3-triazole-based tricarboxamide analogues have been synthesized and shown to act as potent inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.org Mechanistic studies confirmed that these compounds downregulate the expression of these receptors. rsc.org Similarly, a series of 3,5-diphenyl-1H-1,2,4-triazole derivatives were developed as EGFR inhibitors, with some compounds exhibiting inhibition in the nanomolar range. nih.gov

Cyclin-Dependent Kinase (CDK-4) Inhibition: CDKs are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. A series of novel indolyl 1,2,4-triazole derivatives were designed and evaluated for their inhibitory activity against CDK4 and CDK6. nih.gov Several of these compounds displayed potent cytotoxicity against breast cancer cell lines and were found to arrest the cell cycle and induce apoptosis. nih.gov The design of these molecules mimicked the structural features of the approved CDK4/6 inhibitor palbociclib, with the triazole moiety playing a key role in binding to the target receptor. nih.gov

| Compound Series | Target | Potency (IC50) | Reference |

|---|---|---|---|

| 1,2,3-Triazole-based tricarboxamide (Compound 8i) | EGFR/MCF-7 | 4.051 ± 0.72 μM | rsc.org |

| 1,2,3-Triazole-based tricarboxamide (Compound 8i) | EGFR/HCT-116 | 5.492 ± 1.47 μM | rsc.org |

| 3,5-Diphenyl-1H-1,2,4-triazole (Compound 6e) | EGFR | Ki = 0.174 µM | nih.gov |

| Indolyl 1,2,4-triazole (Compound Vf) | CDK4 | 0.049 to 3.031 µM range for series | nih.gov |

| Indolyl 1,2,4-triazole (Compound Vg) | CDK6 | 0.075 to 1.11 µM range for series | nih.gov |

Histone Deacetylase (HDAC) Inhibition and Dual Targeting Strategies

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a promising approach in cancer therapy. ajol.info Structurally novel series of HDAC inhibitors have been developed incorporating a 1,2,4-triazole-3-carboxamide nucleus. nih.gov Certain derivatives from these series demonstrated HDAC inhibitory activity comparable to the approved drug SAHA (Vorinostat). nih.govepa.gov

Furthermore, the 1,2,4-triazole-3-carboxamide scaffold has been utilized in dual-targeting strategies. One study demonstrated that this class of compounds could act as potential dual HDAC-tubulin inhibitors. nih.gov Another research effort led to the design of novel 5-pyridinyl-1,2,4-triazoles as dual inhibitors of HDAC2 and Focal Adhesion Kinase (FAK). nih.gov One compound from this series, 6a , was identified as a potent dual inhibitor with high selectivity for HDAC2 over other HDAC isoforms. nih.gov

| Compound Series/ID | Target | Potency (IC50) | Strategy | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-3-carboxamide (Compound 5f) | HDAC | Comparable to SAHA | HDAC Inhibition | nih.gov |

| 1,2,4-Triazole-3-carboxamide (Compound 10e) | HDAC & Tubulin | Potent HDAC-tubulin dual inhibitor | Dual Targeting | nih.gov |

| 5-Pyridinyl-1,2,4-triazole (Compound 6a) | HDAC2 | 0.090 µM | Dual HDAC2/FAK Inhibition | nih.gov |

| 5-Pyridinyl-1,2,4-triazole (Compound 6a) | FAK | 12.59 nM | Dual HDAC2/FAK Inhibition | nih.gov |

Antiviral Properties and Nucleoside Analogues

Ribavirin (B1680618) Aglycon and Analogues

This compound is a structural analogue of 1,2,4-triazole-3-carboxamide, which is the aglycon (the non-sugar portion) of the nucleoside analogue Ribavirin. reactome.orgmdpi.com Ribavirin is a well-established antiviral drug with a broad spectrum of activity against RNA viruses. mdpi.comnih.gov The core 1,2,4-triazole-3-carboxamide structure is essential to its biological function. researchgate.net Numerous research efforts have focused on synthesizing and evaluating analogues of Ribavirin and its aglycon to improve efficacy and overcome limitations. nih.govnih.govnih.gov These modifications often involve substitutions at the 1- or 5-position of the triazole ring. mdpi.com

Mechanisms of Antiviral Action

The antiviral mechanisms of Ribavirin and its analogues are multifaceted. A primary mechanism involves the inhibition of the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.gov Ribavirin 5'-phosphate, the active metabolite, is a potent competitive inhibitor of IMPDH. nih.gov This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for the synthesis of viral nucleic acids and consequently halts viral replication. nih.govnih.gov

Another proposed mechanism is that the triphosphorylated form of the analogue can be mistakenly incorporated into the replicating viral RNA by the viral RNA-dependent RNA polymerase. researchgate.net This incorporation can act as a mutagen, introducing errors into the viral genome that lead to non-viable virus particles. It has been shown that the pseudo-base of ribavirin (1,2,4-triazole-3-carboxamide) can pair with both cytosine and uracil, contributing to this mutagenic effect. researchgate.net Some analogues have also been shown to directly inhibit viral proteins, such as the TMPRSS2 enzyme, which is involved in the entry of some viruses like SARS-CoV-2. nih.gov

Activity Against Protozoal Pathogens

The therapeutic potential of the triazole carboxamide scaffold extends to protozoal infections, most notably Chagas disease, caused by Trypanosoma cruzi. nih.govnih.gov Phenotypic screening identified a series of 5-amino-1,2,3-triazole-4-carboxamides as potent agents against the intracellular form of T. cruzi. nih.govacs.org Optimization of this series led to compounds with improved potency and metabolic stability, and one derivative demonstrated significant suppression of parasite burden in an animal model of Chagas disease. nih.govacs.org

Additionally, other related triazole structures have shown significant activity. A study on 3-nitro-1H-1,2,4-triazole-based compounds revealed potent and selective activity against T. cruzi amastigotes. nih.gov The mechanism is believed to involve activation by a type I nitroreductase enzyme specific to trypanosomatids. nih.gov Several of these compounds proved to be effective in in vivo studies, identifying them as suitable candidates for further development as anti-Chagasic agents. nih.gov Research also indicates that triazole-based molecules can inhibit key enzymes in T. cruzi metabolism, such as cruzain and trypanothione (B104310) synthetase. mdpi.com

| Compound Series | Activity | Model | Reference |

|---|---|---|---|

| 5-Amino-1,2,3-triazole-4-carboxamides | Potent activity against intracellular parasites. | In vitro (VERO cells) | nih.govacs.org |

| Optimized 5-Amino-1,2,3-triazole-4-carboxamide | Significant suppression of parasite burden. | In vivo (mouse model) | nih.gov |

| 3-Nitro-1H-1,2,4-triazoles | High in vitro potency (IC50 < 1 µM) and selectivity. | In vitro (L6 cells) | nih.gov |

| 3-Nitro-1H-1,2,4-triazoles (Amide/Sulfonamide derivatives) | Demonstrated significant antichagasic activity. | In vivo (mouse model) | nih.gov |

Antichagasic Activity (e.g., Trypanosoma cruzi)

There is no available research documenting the evaluation of this compound for its antichagasic activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. While studies exist on other triazole derivatives, such as 3-nitro-1H-1,2,4-triazoles and 5-amino-1,2,3-triazole-4-carboxamides, which have shown some efficacy, these findings are not applicable to the iodo-substituted compound specified. bldpharm.comchemscene.comnih.govacs.org

Receptor Binding and Modulation Studies

No studies reporting the binding affinity or modulatory effects of this compound on biological receptors, including GABA receptors and the Orexin (B13118510) 2 receptor, were identified. Research has been conducted on the interaction of other 1,2,4-triazole derivatives with GABA receptors, but this data is specific to those analogs and cannot be extrapolated to this compound. nih.govnih.gov Information regarding its interaction with the Orexin 2 receptor is also absent from the current scientific literature.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Analyses

Molecular docking is a cornerstone of computational drug design, offering predictions of how a ligand, such as 5-Iodo-1H-1,2,4-triazole-3-carboxamide, might bind to a protein's active site. This analysis is critical for understanding the compound's potential efficacy and for optimizing its structure to enhance binding.

Prediction of Binding Modes and Affinities

Docking studies on derivatives of the 1,2,4-triazole-3-carboxamide scaffold have revealed diverse binding affinities influenced by the nature and position of substituents. acs.orgnih.gov For instance, in studies involving 5-oxo-1,2,4-triazole-3-carboxamide derivatives, halogen substitutions have been shown to significantly impact binding affinities with cancer-related targets like EGFR and CDK-4. acs.orgnih.gov The presence of a halogen, such as the iodine atom in this compound, is anticipated to contribute to the binding energy through halogen bonding, a specific type of non-covalent interaction.

In the context of histone deacetylase (HDAC) inhibitors, docking studies of 1,2,4-triazole-3-carboxamide derivatives have demonstrated their ability to fit within the enzyme's active site. mdpi.com The binding modes are often characterized by the carboxamide group forming crucial hydrogen bonds, a feature expected to be conserved with the 5-iodo substituted variant. The predicted binding affinities from such studies, often expressed as docking scores or estimated free energies of binding, provide a quantitative measure to rank and compare the potential of different derivatives. For example, studies on other triazole derivatives have reported binding energy values ranging from -6.23 to -9.96 Kcal/mol against various targets. nih.gov

Table 1: Predicted Binding Affinities of Representative 1,2,4-Triazole (B32235) Derivatives against Various Protein Targets

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| 5-Oxo-1,2,4-triazole-3-carboxamides | EGFR, CDK-4 | Varies with substitution | acs.orgnih.gov |

| 1,2,4-Triazole-3-carboxamides | HDAC | Comparable to known inhibitors | mdpi.com |

| General 1,2,4-Triazole Derivatives | Aromatase, Tubulin | -6.23 to -9.96 | nih.gov |

Note: Specific values for this compound are not explicitly available in the cited literature but can be inferred from the behavior of halogenated analogs.

Identification of Key Interacting Residues

The stability of a ligand-protein complex is dictated by a network of interactions with specific amino acid residues in the binding pocket. For 1,2,4-triazole-3-carboxamide derivatives, the triazole ring and the carboxamide group are consistently identified as key pharmacophoric features. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the carboxamide moiety can participate in both hydrogen bonding and electrostatic interactions. nih.gov

In the case of this compound, the iodine atom at the 5-position is expected to form halogen bonds with electron-donating residues, such as serine or threonine, or engage in hydrophobic interactions within the active site. Docking studies on similar halogenated triazoles have highlighted interactions with key residues in the active sites of enzymes like aromatase and carbonic anhydrase. nih.govnih.gov For instance, in the active site of carbonic anhydrase IX, the triazole ring of a derivative was observed to interact with Trp9, while the carboxamide linker formed hydrogen bonds with Asp131. nih.gov The specific residues involved in the binding of this compound would ultimately depend on the topology and amino acid composition of the target protein's active site.

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations provide valuable information on the conformational changes and stability of the complex.

Conformational Analysis and Ligand Dynamics

MD simulations can reveal the conformational flexibility of this compound within the binding pocket. Studies on other triazole derivatives have shown that while the core scaffold often maintains a stable conformation, the substituents can exhibit a higher degree of flexibility. frontiersin.org The dynamics of the carboxamide group are of particular interest, as its orientation can influence the hydrogen bonding network. Ab initio computations on similar carboxamide-containing heterocycles indicate that the carboxamide group can adopt different stable conformations, which can have implications for enzyme binding. frontiersin.org The conformational dynamics of the ligand are crucial for adapting to the binding site and maintaining favorable interactions throughout the simulation.

Protein-Ligand Complex Stability

A key output of MD simulations is the assessment of the stability of the protein-ligand complex. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable complex is typically characterized by a low and converging RMSD value. MD simulations of various triazole inhibitors have demonstrated the stability of their complexes with target proteins, with RMSD values often remaining within acceptable limits (e.g., 1-3 Å for the ligand). nih.gov The stability of the complex formed by this compound would be indicative of a persistent inhibitory effect. Furthermore, analysis of the simulation trajectories can provide insights into the strength and persistence of key interactions, such as hydrogen bonds and halogen bonds, over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for efficacy.

A 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents highlighted the importance of steric and electrostatic fields in determining their activity. nih.govnih.govresearchgate.net The models generated from such studies can be used to predict the anticancer potential of new derivatives, including this compound. The results of one such study yielded a model with a squared correlation coefficient (r²) of 0.8713, indicating a strong relationship between the descriptors and the biological activity. nih.govnih.govresearchgate.net

Development of Predictive Models for Biological Activity

There is no available research detailing the development of Quantitative Structure-Activity Relationship (QSAR) models or other predictive computational models specifically for this compound.

Identification of Physicochemical Descriptors Influencing Efficacy

No studies have been found that identify and analyze the specific physicochemical properties of this compound, such as lipophilicity, electronic properties, or steric parameters, and their influence on its biological efficacy.

De Novo Design and Virtual Screening Approaches

There is no documented use of this compound as a scaffold or starting point in de novo drug design studies. Similarly, its inclusion or results from virtual screening campaigns are not reported in the available literature.

To provide an article that meets the user's quality and content standards, specific research on "this compound" within the specified computational chemistry domains would need to be published and accessible.

Advanced Research Applications and Future Directions

Development of Targeted Therapeutic Agents

The inherent biological potential of the 1,2,4-triazole-carboxamide framework makes it a prime candidate for therapeutic agent development. Research has focused on modifying this core structure to achieve high potency and selectivity for various disease targets.

The 1,2,4-triazole-3-carboxamide scaffold has been identified as a promising starting point for developing novel anticancer, antiparasitic, and antibacterial agents. nih.govacs.orgnih.gov The process of scaffold optimization involves systematically altering the substituents on the core ring to enhance biological activity and improve pharmacokinetic profiles.

In the context of oncology, derivatives of 1,2,4-triazole-3-carboxamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A-549), pancreatic cancer (PANC-1), and colorectal cancer (HCT-116). asianpubs.org Molecular docking studies have shown that these compounds can bind to critical cancer-related targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4). asianpubs.orgresearchgate.net The introduction of different functional groups, such as halogens or hydroxyls, has been shown to significantly influence binding affinities. researchgate.net The 5-iodo substituent is particularly valuable in this context, as it allows for the facile introduction of a diverse array of chemical moieties via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to identify candidates with enhanced precision and efficacy. nih.govresearchgate.net

For infectious diseases, a related 5-amino-1,2,3-triazole-4-carboxamide core was identified as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas' disease. acs.orgnih.gov Optimization efforts on this scaffold focused on modifying peripheral substituents to improve metabolic stability and potency, highlighting a clear path for developing analogs from the 5-iodo-1H-1,2,4-triazole-3-carboxamide scaffold for similar indications. nih.gov The strategic modification of the scaffold is crucial for balancing efficacy with desirable drug-like properties, such as aqueous solubility and metabolic clearance. acs.org

Table 1: Examples of Scaffold Optimization on Related Triazole Carboxamides This table presents findings from related triazole carboxamide structures to illustrate the principles of scaffold optimization that are applicable to this compound.

| Core Scaffold | Disease Indication | Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|---|

| 5-Oxo-1,2,4-triazole-3-carboxamide | Cancer | Introduction of hydroxyl and halogen substituents. | Exhibited notable binding affinities to cancer targets EGFR and CDK-4. | researchgate.net |

| 5-Amino-1,2,3-triazole-4-carboxamide | Chagas' Disease | Modification of benzyl (B1604629) ring substituents to block metabolic oxidation. | Improved metabolic stability (reduced intrinsic clearance). | nih.gov |

| 1H-1,2,3-triazole-4-carboxamide | Metabolic Disease (PXR Inhibition) | Introduction of alkoxy substituents with terminal hydrophilic groups. | Reduced lipophilicity while attempting to retain optimal PXR activity. | nih.gov |

| 4-Amino-5-aryl-4H-1,2,4-triazole | Bacterial Infections | Addition of a 4-trichloromethyl group to the phenyl ring. | Highest antibacterial activity, equivalent to ceftriaxone. | nih.gov |

Modern drug discovery often explores multi-targeting ligands, which can modulate multiple biological targets simultaneously to achieve synergistic effects or combat drug resistance. The this compound scaffold is well-suited for this approach. The reactive iodine atom can serve as an anchor point to conjugate the triazole moiety with another distinct pharmacophore, creating a hybrid molecule. This strategy has been successfully applied by linking triazoles to natural products like celastrol (B190767) or matrine (B1676216) to generate novel anticancer agents with enhanced potency. nih.gov

Prodrug strategies aim to improve the physicochemical or pharmacokinetic properties of an active compound. While specific prodrugs of this compound are not documented, established methods could be applied. For instance, a phosphate (B84403) group could be added to create a more soluble prodrug, a strategy used for the triazole antifungal ravuconazole, which was developed as the phosphate prodrug E1224. acs.org Such a modification could enhance the oral bioavailability of a future therapeutic agent derived from this scaffold.

Chemical Biology Probes and Imaging Agents

The unique properties of the this compound scaffold make it an excellent candidate for the development of chemical probes and imaging agents to study biological processes.

The presence of an iodine atom directly on the triazole ring makes the compound suitable for radioiodination. Specifically, the stable iodine can be replaced with a radioactive isotope, such as Iodine-125 (¹²⁵I), a gamma emitter commonly used in preclinical research for single-photon emission computed tomography (SPECT) imaging and autoradiography.

The established method for this transformation involves a two-step process. First, the 5-iodo-triazole can be converted into a more reactive organometallic precursor, typically a trimethylstannyl derivative, via a palladium-catalyzed reaction. This stannane (B1208499) precursor can then undergo an electrophilic destannylation-iodination reaction with [¹²⁵I]NaI in the presence of a mild oxidizing agent like N-chlorosuccinimide (NCS) or Chloramine-T. nih.gov This procedure provides a reliable method to produce the [¹²⁵I]-labeled version of the compound with high radiochemical conversion, which can then be used to track the molecule's distribution and target engagement in vivo. nih.gov

In addition to radiolabeling, the 5-iodo group serves as a versatile handle for attaching fluorescent dyes, creating probes for fluorescence microscopy and other bioimaging techniques. The carbon-iodine bond is amenable to various transition-metal-catalyzed cross-coupling reactions. researchgate.net

A prominent method is the Sonogashira cross-coupling reaction, which can link an alkyne-functionalized fluorophore directly to the C5 position of the triazole ring. nih.gov This approach has been used to synthesize novel triazole-based push-pull chromophores with large Stokes shifts, a desirable property for fluorescent labels. nih.gov The resulting fluorescently-tagged triazoles can be used to label and track biomolecules within cells. nih.gov Research has demonstrated that iodo-triazoles can serve as a platform for the dual modification of peptides, incorporating both the iodine (or a radiolabel) and a fluorescent tag. researchgate.net

Agrochemical and Material Science Applications

The 1,2,4-triazole (B32235) nucleus is a cornerstone of the agrochemical industry. rjptonline.org Many of the most successful broad-spectrum fungicides, known as "conazoles," are based on this heterocyclic ring. rjptonline.org Furthermore, the carboxamide functional group is a key feature in another class of fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs) like boscalid. researchgate.net

The combination of the 1,2,4-triazole ring and the carboxamide fragment in this compound suggests its potential as a lead structure for new agrochemicals. researchgate.net The 5-iodo position provides a site for synthetic modification to optimize the fungicidal or herbicidal activity spectrum and to fine-tune physical properties for formulation and application. researchgate.netresearchgate.net

In material science, the applications of this specific compound are less explored. However, heterocyclic compounds like 1,2,4-triazoles are known to possess significant dipole moments and hydrogen bonding capabilities. nih.gov These properties could potentially be exploited in the design of new organic materials with specific electronic or self-assembly characteristics.

Applications in Fungicides and Herbicides

The 1,2,4-triazole core is a well-established pharmacophore in a multitude of commercially successful fungicides. nih.govmdpi.com These compounds typically function by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov The mechanism of action often involves the nitrogen atoms of the triazole ring binding to the heme iron of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, thereby disrupting the fungal life cycle. nih.gov

While specific fungicidal activity data for this compound is not extensively documented in publicly available literature, the broader class of triazole fungicides has demonstrated significant efficacy against a wide range of plant pathogens. mdpi.comnih.gov The introduction of a halogen atom, such as iodine, can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its penetration through cell membranes and its interaction with the target enzyme. Studies on related triazole derivatives have shown that halogen substitution can lead to potent fungicidal activity. nih.gov

In the realm of herbicides, derivatives of 1,2,4-triazole have also shown promise. For instance, N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide, a compound structurally related to the subject of this article, has been synthesized and evaluated for its herbicidal activity. The development of such analogues highlights the potential for creating selective herbicides by modifying the substituents on the triazole ring.

Table 1: Fungicidal and Herbicidal Potential of Related Triazole Derivatives

| Compound Class | Target Application | General Finding |

| Halogenated 1,2,4-Triazoles | Fungicides | Halogen substitution can enhance fungicidal potency. nih.gov |

| 1,2,4-Triazole Carboxamides | Herbicides | Derivatives show potential for selective weed control. |

Utilization in Advanced Materials

The application of halogenated 1,2,4-triazoles extends beyond agrochemicals into the field of materials science. The presence of both a halogen atom (an excellent leaving group in cross-coupling reactions) and multiple nitrogen atoms makes this compound a promising building block for the synthesis of functionalized polymers and coordination compounds. Halogenated 1,2,4-triazole nucleosides have been utilized in transition metal-catalyzed C-C coupling reactions, demonstrating the feasibility of incorporating this scaffold into larger, more complex structures.

The nitrogen atoms of the triazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials are of great interest due to their potential applications in gas storage, catalysis, and sensing. The iodo- and carboxamide- functionalities offer further sites for modification, allowing for the fine-tuning of the properties of the resulting materials.

Future Research Avenues

The full potential of this compound is yet to be realized. Future research is likely to focus on several key areas that will expand its utility and deepen our understanding of its chemical behavior.

Exploration of Novel Synthetic Pathways

The development of efficient and regioselective synthetic routes to this compound and its derivatives is a critical area for future research. While general methods for the synthesis of 1,2,4-triazoles are known, the specific introduction of an iodine atom at the 5-position of the triazole ring while maintaining the 3-carboxamide group can be challenging. google.com Future work should focus on developing robust and scalable synthetic methodologies. This could involve the exploration of novel cyclization strategies or the use of advanced catalytic systems for the direct iodination of pre-formed triazole-3-carboxamide scaffolds. For instance, methods for the synthesis of 5-iodo-1,2,3-triazoles have been developed using in situ generated copper(I) catalysts and electrophilic triiodide ions, which could potentially be adapted for the 1,2,4-triazole isomer. acs.org

Deepening Mechanistic Understanding

A more profound understanding of the mechanism of action of this compound-based fungicides and herbicides is essential for the rational design of more potent and selective agents. While the general mechanism of triazole fungicides is understood to involve the inhibition of sterol biosynthesis, the specific interactions of the iodinated carboxamide derivative with the target enzyme remain to be elucidated. nih.gov Future studies could employ techniques such as X-ray crystallography and molecular modeling to visualize the binding mode of these compounds within the active site of the target enzyme. This knowledge would be invaluable for designing next-generation agrochemicals with improved efficacy and reduced off-target effects.

Development of Highly Selective Analogues

Building on a deeper mechanistic understanding, the development of highly selective analogues of this compound represents a significant future research direction. By systematically modifying the substituents on the triazole ring and the carboxamide nitrogen, it should be possible to fine-tune the biological activity and selectivity of these compounds. For example, the synthesis and evaluation of a library of analogues could lead to the identification of compounds with high potency against specific fungal pathogens while exhibiting minimal effects on non-target organisms. Similarly, in the context of herbicides, the goal would be to develop analogues that are highly effective against target weeds with excellent crop safety. The development of such selective compounds is a key goal in modern agrochemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.